Tetra(thiophen-3-yl)silane
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Overview
Description
Tetra(thiophen-3-yl)silane is an organosilicon compound characterized by the presence of four thiophene rings attached to a central silicon atom Thiophene is a five-membered heterocyclic compound containing sulfur, which imparts unique electronic properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetra(thiophen-3-yl)silane typically involves the Stille or Suzuki coupling reactions. These reactions are performed between a silicon-containing precursor and thiophene derivatives. For instance, the Stille coupling reaction can be carried out using tetra(4-bromophenyl)methane and tributyl(thien-2-yl)stannane under palladium catalysis . The reaction conditions often include the use of solvents like dichloromethane and the presence of a base such as triethylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes for better efficiency and control.
Chemical Reactions Analysis
Types of Reactions: Tetra(thiophen-3-yl)silane undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes.
Scientific Research Applications
Tetra(thiophen-3-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of Tetra(thiophen-3-yl)silane is largely dependent on its electronic properties. The thiophene rings facilitate electron delocalization, which can interact with various molecular targets. In organic electronics, the compound’s ability to conduct electricity and its stability make it an ideal candidate for use in devices that require efficient charge transport .
Comparison with Similar Compounds
Tetra(thiophen-2-yl)silane: Similar structure but with thiophene rings attached at the 2-position.
Tetra(4-(thien-2-yl)phenyl)methane: Contains phenyl groups in addition to thiophene rings.
Tetra(4-(thien-3-yl)phenyl)methane: Similar to the above but with thiophene rings at the 3-position.
Uniqueness: Tetra(thiophen-3-yl)silane is unique due to the specific positioning of the thiophene rings, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .
Properties
Molecular Formula |
C16H12S4Si |
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Molecular Weight |
360.6 g/mol |
IUPAC Name |
tetra(thiophen-3-yl)silane |
InChI |
InChI=1S/C16H12S4Si/c1-5-17-9-13(1)21(14-2-6-18-10-14,15-3-7-19-11-15)16-4-8-20-12-16/h1-12H |
InChI Key |
ZZUDERQREMMYCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1[Si](C2=CSC=C2)(C3=CSC=C3)C4=CSC=C4 |
Origin of Product |
United States |
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